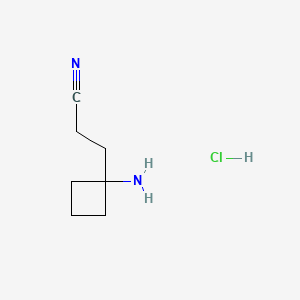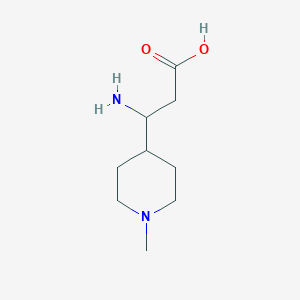
3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its IUPAC name is 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid .
- The compound contains an amino group (NH2) and a piperidine ring, making it interesting for various applications.
3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid: is a heterocyclic compound with the chemical formula CHNO.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes may vary, one approach involves the reaction of 4-methylpiperidine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.
Industrial Production: Industrial-scale production methods may involve modifications of the above route or alternative approaches.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like acids, bases, and catalysts are used. For example, acidic conditions can lead to amide formation.
Major Products: The major products depend on the specific reaction. For instance, reduction of the nitro group yields the amino group.
Applications De Recherche Scientifique
Chemistry: It serves as a building block in organic synthesis due to its functional groups.
Biology: Researchers explore its interactions with biological molecules, receptors, and enzymes.
Medicine: Investigated for potential drug development, especially in neurological disorders.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: One related compound is 3-(4-methylpiperazin-1-yl)propanoic acid (C8H16N2O2), which has a similar piperazine ring but lacks the amino group at the 3-position
Uniqueness: The amino group in our compound distinguishes it from related structures.
Remember that this compound’s applications and properties are continually explored through scientific research
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-amino-3-(1-methylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)8(10)6-9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |
Clé InChI |
PZLCVHSYSXNYKV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
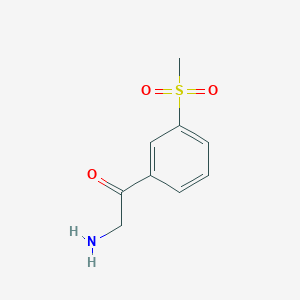
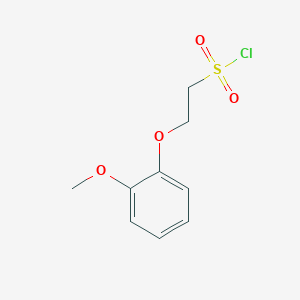

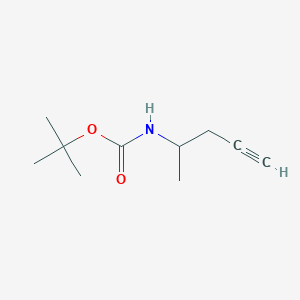

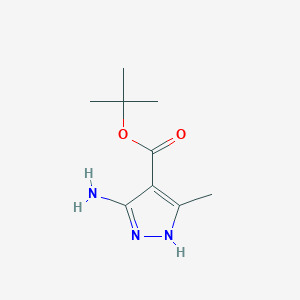

![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
